![molecular formula C24H21ClN4O3S B2967486 3-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide CAS No. 1115336-23-6](/img/structure/B2967486.png)
3-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide
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Description
3-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O3S and its molecular weight is 480.97. The purity is usually 95%.
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Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of two electrophilic fragments using a palladium catalyst. In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium . This compound could serve as a valuable boron reagent in SM coupling reactions.
Protodeboronation
Protodeboronation is an essential process in organic synthesis. While many protocols exist for functionalizing deboronating alkyl boronic esters, protodeboronation remains less explored. Investigating this compound’s behavior in protodeboronation reactions could yield valuable insights .
properties
IUPAC Name |
3-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S/c25-21-9-2-1-5-18(21)14-27-22(30)16-33-24-26-10-11-29(24)19-7-3-6-17(13-19)23(31)28-15-20-8-4-12-32-20/h1-13H,14-16H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTRDLXUAJDLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(furan-2-ylmethyl)benzamide |
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